DAIP Exhibits Superior Thermal Decomposition Activation Energy Compared to DAP
In a direct comparative study using thermogravimetric analysis (TGA) and the Kissinger method, the thermal decomposition activation energy for DAIP resin was determined to be 167 kJ/mol, which is 13 kJ/mol higher than the 154 kJ/mol measured for DAP resin under identical conditions. This indicates a higher energy barrier for thermal degradation, confirming enhanced thermal stability for DAIP [1].
| Evidence Dimension | Thermal decomposition activation energy |
|---|---|
| Target Compound Data | 167 kJ/mol |
| Comparator Or Baseline | Diallyl Phthalate (DAP): 154 kJ/mol |
| Quantified Difference | 13 kJ/mol higher for DAIP (8.4% increase) |
| Conditions | TGA in nitrogen atmosphere; Kissinger method applied to TGA data |
Why This Matters
For applications requiring sustained high-temperature exposure (e.g., under-hood automotive components, high-reliability electronics), this higher activation energy translates directly to longer service life and reduced risk of premature thermal failure.
- [1] Ni, L., Zhao, Y., & Zhou, R. (1990). A Study on the Thermal Stability of the Diallyl Naphthalenedicarboxylate Resin. Journal of East China University of Science and Technology (Natural Science Edition), (1). View Source
